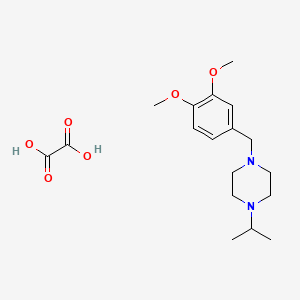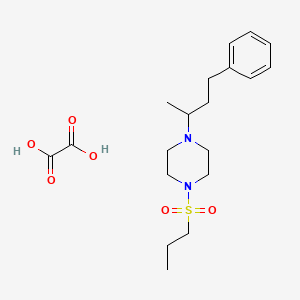
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide, also known as CX546, is a compound that belongs to the family of AMPA receptor positive allosteric modulators. AMPA receptors are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity in the brain. CX546 is a potent and selective modulator of AMPA receptors, which makes it an important tool for scientific research.
Mecanismo De Acción
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors in response to glutamate. AMPA receptors are involved in the fast excitatory neurotransmission in the brain, and their activation leads to the influx of calcium ions into the postsynaptic neuron, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. It has also been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and traumatic brain injury. This compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide is a potent and selective modulator of AMPA receptors, which makes it an important tool for investigating the role of these receptors in synaptic transmission and plasticity. However, it is important to note that this compound has limitations as a research tool. For example, it may not accurately reflect the physiological function of AMPA receptors in vivo, and its effects may be influenced by other factors, such as the presence of other neurotransmitters and neuromodulators.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide and AMPA receptors. One area of interest is the development of more selective and potent modulators of AMPA receptors, which could be used to investigate the role of specific receptor subunits in synaptic transmission and plasticity. Another area of interest is the investigation of the role of AMPA receptors in various neurological disorders, such as depression and schizophrenia. Overall, this compound and other AMPA receptor modulators have the potential to advance our understanding of the brain and improve the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentanecarboxamide has been extensively studied in scientific research as a tool for investigating the role of AMPA receptors in synaptic transmission and plasticity. It has been shown to enhance long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has also been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy and stroke.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-9-10-16(17(13-14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULQFPAZFMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3947803.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3947815.png)



![ethyl 4-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3947840.png)

![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B3947862.png)
![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)